Cas no 1805408-03-0 (3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine)

3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine
-
- Inchi: 1S/C7H7BrF2N2O/c8-6-3(2-11)1-4(13)5(12-6)7(9)10/h1,7,13H,2,11H2
- InChI Key: UPBAUTHIISTIDM-UHFFFAOYSA-N
- SMILES: BrC1=C(CN)C=C(C(C(F)F)=N1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 1
- Topological Polar Surface Area: 59.1
3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024006908-500mg |
3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine |
1805408-03-0 | 97% | 500mg |
$950.60 | 2022-04-01 | |
Alichem | A024006908-1g |
3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine |
1805408-03-0 | 97% | 1g |
$1,764.00 | 2022-04-01 |
3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine Related Literature
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
Additional information on 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine
Introduction to 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805408-03-0)
3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine, identified by the chemical identifier CAS No. 1805408-03-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The structural features of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine, particularly its combination of an amino methyl group, a bromine substituent, a difluoromethyl group, and a hydroxyl group, contribute to its unique chemical reactivity and potential therapeutic applications.
The synthesis and characterization of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine have been subjects of extensive research due to its promising role as a building block in the development of novel drug candidates. The presence of multiple functional groups makes this compound a versatile intermediate for further chemical modifications, enabling the creation of more complex molecular architectures with tailored biological activities. In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those featuring halogenated and fluorinated substituents, which are known to enhance metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine is its utility in the design of inhibitors targeting key enzymes and receptors involved in various disease pathways. For instance, pyridine-based compounds have shown efficacy in inhibiting enzymes such as kinases and phosphodiesterases, which are central to signaling pathways implicated in cancer, inflammation, and neurodegenerative disorders. The incorporation of a bromine atom at the 2-position and a difluoromethyl group at the 6-position enhances the lipophilicity and binding interactions of the molecule with its intended biological targets, making it an attractive scaffold for drug development.
Recent studies have highlighted the role of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine in the development of small-molecule inhibitors for protein-protein interactions (PPIs), which are critical yet challenging targets for drug intervention. The amino methyl group at the 3-position provides a handle for further derivatization, allowing researchers to attach peptidomimetic or allosteric modulators that can disrupt aberrant protein interactions associated with diseases such as Alzheimer's and certain types of cancer. Moreover, the hydroxyl group at the 5-position can participate in hydrogen bonding interactions, further optimizing binding affinity and selectivity.
The pharmacokinetic properties of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine have also been carefully evaluated in preclinical studies. The presence of fluorine atoms is known to improve metabolic stability by resisting degradation by cytochrome P450 enzymes, while the bromine substituent can enhance binding interactions through halogen bonding. These features collectively contribute to improved bioavailability and prolonged half-life, which are crucial factors for therapeutic efficacy. Additionally, computational modeling and molecular dynamics simulations have been employed to predict the binding modes of this compound with target proteins, providing valuable insights into its mechanism of action.
In clinical research settings, 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine has been investigated as a potential therapeutic agent for several conditions. Preliminary data suggest that derivatives derived from this scaffold exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory signaling pathways. Furthermore, preclinical trials have demonstrated promising results in models of solid tumors, where this compound has shown ability to inhibit tumor growth by disrupting key oncogenic signaling networks. The dual functionality provided by its structural motifs makes it a compelling candidate for multi-target inhibition strategies.
The synthetic methodologies for preparing 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine have also been refined over time to ensure high yield and purity. Common synthetic routes involve multi-step organic transformations starting from commercially available pyridine precursors. Key steps include halogenation at specific positions using reagents such as N-bromosuccinimide (NBS) or bromine gas, followed by nucleophilic substitution or cross-coupling reactions to introduce the desired functional groups. Advances in catalytic systems have enabled more efficient and sustainable synthetic protocols, reducing waste generation and improving atom economy.
The role of computational chemistry in optimizing derivatives of 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine cannot be overstated. High-throughput virtual screening (HTVS) has been utilized to rapidly identify lead compounds with optimal pharmacokinetic profiles from large libraries of analogs. Machine learning algorithms have also been employed to predict binding affinities andADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity), allowing researchers to prioritize candidates for experimental validation efficiently.
The future directions for research on 3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases. Combination therapies leveraging multiple mechanisms of action are increasingly recognized as effective strategies for overcoming drug resistance and improving patient outcomes. Additionally
1805408-03-0 (3-(Aminomethyl)-2-bromo-6-(difluoromethyl)-5-hydroxypyridine) Related Products
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)




